6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
The compound 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a structurally complex molecule featuring:
- A tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core, which confers rigidity and influences conformational stability.
- A 4-ethoxybenzoyl substituent, contributing to lipophilicity and electronic effects.
This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
6-[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-32-20-6-3-17(4-7-20)24(29)25-11-13-26(14-12-25)33(30,31)21-15-18-5-8-22(28)27-10-9-19(16-21)23(18)27/h3-4,6-7,15-16H,2,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYRBUMFKDDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine moiety linked to an ethoxybenzoyl group and a sulfonyl functional group. Its molecular formula is with a molecular weight of approximately 459.5 g/mol . The intricate arrangement of atoms suggests potential interactions with various biological targets.
Research indicates that this compound may interact with multiple receptors and enzymes, particularly those involved in neurotransmitter transport and signaling pathways. Preliminary studies suggest significant affinity for sigma (σ) receptors and monoamine transporters, which are crucial in the modulation of neurotransmitter systems such as dopamine and serotonin .
Key Mechanisms:
- Sigma Receptor Interaction : The compound exhibits high affinity for σ receptors, which are implicated in various neurological processes and could be targeted for conditions such as depression and anxiety.
- Monoamine Transporter Modulation : It interacts with serotonin and dopamine transporters, potentially influencing mood regulation and reward pathways.
Pharmacological Studies
In vitro and in vivo studies have demonstrated the compound's ability to modulate neurotransmitter levels effectively. For instance, it has shown promise in reducing cocaine-induced hyperlocomotion in animal models, suggesting its potential as a treatment for substance use disorders .
Case Studies and Experimental Findings
Several studies have evaluated the biological effects of this compound:
- Cocaine Antagonism : In rodent models, the compound was tested for its ability to mitigate the behavioral effects of cocaine. It significantly reduced hyperactivity associated with cocaine administration, indicating its potential as an anti-addictive agent .
- Cytochrome P450 Interaction : The compound does not significantly inhibit major cytochrome P450 enzymes, reducing the risk of drug-drug interactions when co-administered with other medications .
Data Tables
The following table summarizes key pharmacological data related to the compound's activity:
| Parameter | Value |
|---|---|
| Molecular Weight | 459.5 g/mol |
| Sigma Receptor Affinity (K_i) | σ1: 27 nM; σ2: 7 nM |
| Monoamine Transporter Affinity | Dopamine: 2,610 nM; Serotonin: 159 nM |
| Cytochrome P450 Inhibition | None at 10 μM |
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Ethoxy vs. methoxy groups on the benzoyl ring modulate lipophilicity and electronic properties, impacting bioavailability and target engagement .
- Halogenated substituents (e.g., 2,4-dichlorophenyl in ) enhance binding to hydrophobic pockets but may increase toxicity .
Linker Group Influence: Sulfonamide linkers (target compound) improve solubility and metabolic stability compared to thioether or amino linkers . Piperazine-based linkers enhance conformational flexibility, aiding in multi-target interactions .
Core Structure Differences :
- The tricyclic core in the target compound likely enhances selectivity for rigid binding sites, whereas triazole or pyridazine cores prioritize alternative mechanisms (e.g., antifungal vs. kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
